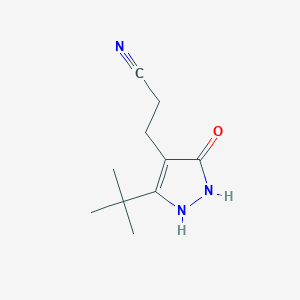
3-(3-tert-butyl-5-hydroxy-1H-pyrazol-4-yl)propanenitrile
Overview
Description
“3-(3-tert-butyl-5-hydroxy-1H-pyrazol-4-yl)propanenitrile” is a chemical compound with the molecular formula C10H15N3O . It is a research-use-only product .
Molecular Structure Analysis
The molecular weight of “3-(3-tert-butyl-5-hydroxy-1H-pyrazol-4-yl)propanenitrile” is 193.25 . Detailed structural analysis such as NMR, HPLC, LC-MS, UPLC might be available .Scientific Research Applications
Synthesis and Chemistry of Pyrazolines
Pyrazoline derivatives, such as 3-(3-tert-butyl-5-hydroxy-1H-pyrazol-4-yl)propanenitrile, are notable for their unique structural and chemical properties. Research highlights the development of synthetic routes for highly substituted pyrazolines, which are utilized in creating hexasubstituted cyclopropanes and hydroperoxy substituted pyrazolines. These compounds serve as effective oxygen-atom transfer reagents and have applications in synthesizing β-keto radicals and 3-hydroxy-1,2-dioxolanes, showcasing their versatility in organic synthesis and potential in creating novel compounds with specific functionalities (Baumstark, Vásquez, & Mctush-Camp, 2013).
Chemical Inhibitors and Cytochrome P450 Isoforms
Pyrazoline derivatives demonstrate significant roles as chemical inhibitors, particularly in influencing cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. This interaction is vital for understanding and predicting metabolism-based drug–drug interactions (DDIs), indicating the importance of these compounds in pharmacokinetics and drug development processes (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Environmental and Energy Applications
The study on the decomposition of environmental pollutants using cold plasma technology, where compounds structurally related to pyrazolines have shown effectiveness, underscores the potential environmental applications of these chemicals. Such research highlights the feasibility of using advanced oxidative processes for environmental remediation and pollution control, demonstrating the broader applications of pyrazoline derivatives in sustainable environmental management (Hsieh, Tsai, Chang, & Tsao, 2011).
Material Science and Polymer Research
In material science and polymer research, pyrazoline derivatives are explored for their potential in creating new materials with desired properties. For instance, the synthesis of terpolymers incorporating electron-donating and accepting monomers shows the versatility of pyrazoline-based compounds in designing novel materials for various applications, ranging from industrial to technological fields (Srivastava, Kamal, Kaur, Pandey, Daniel, Chaurasia, & Pandey, 2002).
Biotechnological and Microbial Production
Pyrazoline derivatives are also implicated in the biotechnological production of chemicals, such as 1,3-propanediol and 2,3-butanediol, showcasing their significance in microbial fermentation processes. This application is crucial for the development of sustainable and cost-effective methods for producing valuable chemicals, underscoring the role of these compounds in advancing biotechnological research and industrial applications (Xiu & Zeng, 2008).
properties
IUPAC Name |
3-(3-tert-butyl-5-oxo-1,2-dihydropyrazol-4-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-10(2,3)8-7(5-4-6-11)9(14)13-12-8/h4-5H2,1-3H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQSFJKADWCDGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)NN1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-tert-butyl-5-hydroxy-1H-pyrazol-4-yl)propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1447849.png)
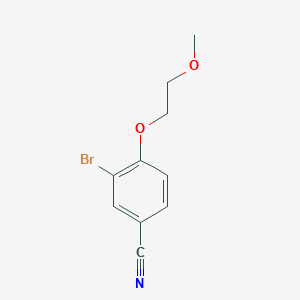
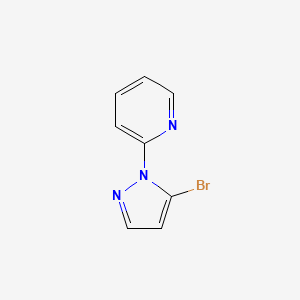
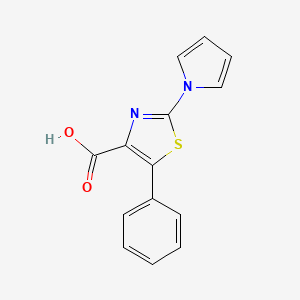
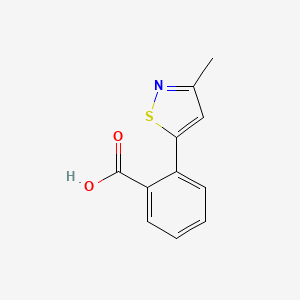
![7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1447859.png)
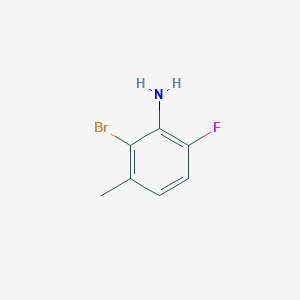
![N-[2-(4-bromophenyl)ethyl]cyclobutanamine](/img/structure/B1447862.png)
![6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1447863.png)

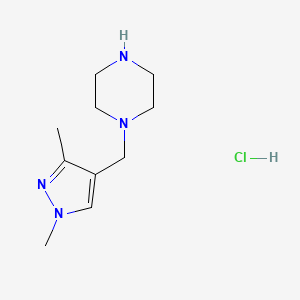
![6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1447867.png)

![tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride](/img/structure/B1447871.png)